

Understanding the reasons for Pavinetant clinical trial discontinuation

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Compound of Interest

Compound Name: Pavinetant

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Technical Support Center: Pavinetant Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the **Pavinetant** (MLE4901, AZD4901) clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **Pavinetant** clinical trials?

A1: The primary reason for the discontinuation of **Pavinetant** clinical trials for indications such as menopausal hot flashes and polycystic ovary syndrome (PCOS) was safety concerns related to liver function.^{[1][2][3][4]} Specifically, an asymptomatic rise in liver transaminases (alanine aminotransferase) was observed in some participants, indicating potential hepatotoxicity.^{[2][3]}

Q2: For which indications was **Pavinetant** being developed?

A2: **Pavinetant** was under development for the treatment of schizophrenia, menopausal hot flashes (vasomotor symptoms), and polycystic ovary syndrome (PCOS).^[5]

Q3: Was the reason for discontinuation the same for all indications?

A3: No. The development of **Pavinetant** for schizophrenia was discontinued due to a lack of effectiveness.[5] For menopausal hot flashes and PCOS, the termination was based on an assessment of the clinical risks and benefits, with the liver safety signal being a key factor.[5]

Q4: What is the mechanism of action of **Pavinetant**?

A4: **Pavinetant** is a selective antagonist of the neurokinin-3 receptor (NK3R).[5] In the context of menopausal hot flashes, the neurokinin B (NKB)/NK3R signaling pathway is implicated in the thermoregulatory dysfunction that leads to these symptoms.[6] By blocking the NK3R, **Pavinetant** was intended to modulate neuronal activity in the brain's thermoregulatory center to reduce the frequency and severity of hot flashes.[6]

Q5: Was **Pavinetant** effective in treating any of the investigated conditions?

A5: Yes, in a phase 2 clinical trial for menopausal hot flashes, **Pavinetant** demonstrated efficacy by significantly reducing the total weekly number of hot flashes compared to placebo.[2][3][7] However, it was not effective in treating schizophrenia.[5]

Q6: Are there other drugs in the same class as **Pavinetant**?

A6: Yes, **Pavinetant** belongs to a class of drugs known as neurokinin-3 receptor (NK3R) antagonists.[4][8] Other drugs in this class, such as Fezolinetant, have been developed and have not shown the same liver toxicity concerns, suggesting the adverse effect of **Pavinetant** might be specific to its chemical structure rather than a class-wide effect.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the phase 2, randomized, double-blind, placebo-controlled, crossover trial of **Pavinetant** (MLE4901) for the treatment of menopausal hot flashes.[3][7]

Parameter	Placebo	Pavinetant (MLE4901)	p-value
Mean Total Weekly Hot Flushes (Intention-to-Treat)	49.01	19.35	<0.0001
Reduction in Hot Flush Frequency vs. Placebo	-	45%	-
Dosage	-	40 mg, twice daily	-
Treatment Duration	4 weeks	4 weeks	-
Number of Participants (Intention- to-Treat)	37	37	-
Adverse Event of Note	-	Asymptomatic rise in liver transaminases (ALT 4.5-5.9x ULN) in 3 participants	-

ULN: Upper Limit of Normal

Experimental Protocols

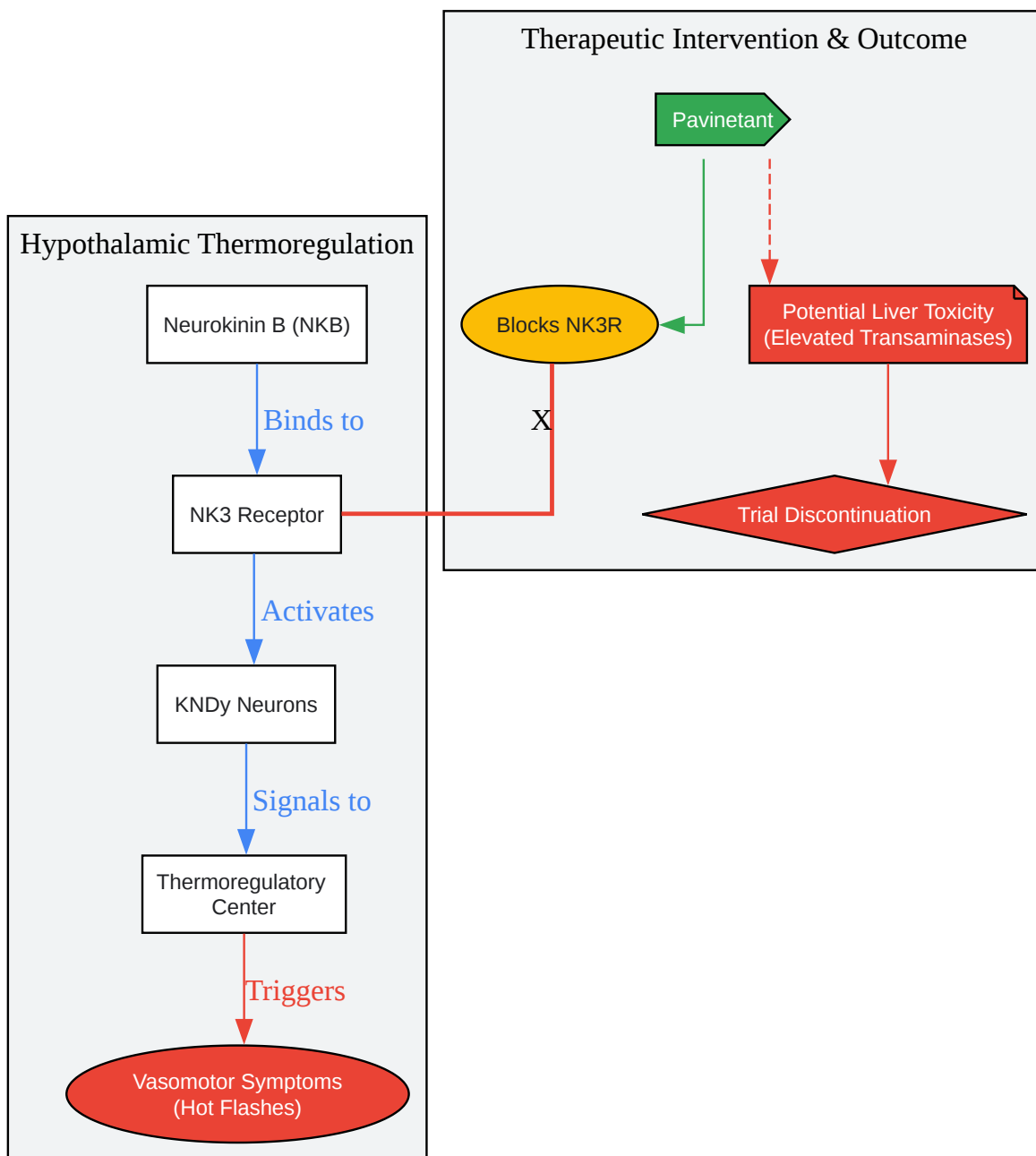
Phase 2 Clinical Trial for Menopausal Hot Flushes (NCT02668185)[3][7]

- Study Design: A randomized, double-blind, placebo-controlled, single-center, crossover trial.
- Participants: Healthy women aged 40-62 years who had experienced at least seven moderate to severe hot flushes per day for at least 12 months post-menopause.
- Intervention: Participants received 4 weeks of oral **Pavinetant** (40 mg, twice daily) and 4 weeks of a matching placebo, in a randomly assigned order. The two treatment periods were separated by a 2-week washout period.

- **Primary Outcome:** The primary efficacy endpoint was the total number of hot flushes recorded during the final week of each 4-week treatment period.
- **Safety Monitoring:** Included weekly monitoring of adverse events, vital signs, and liver and kidney function tests.

Visualizations

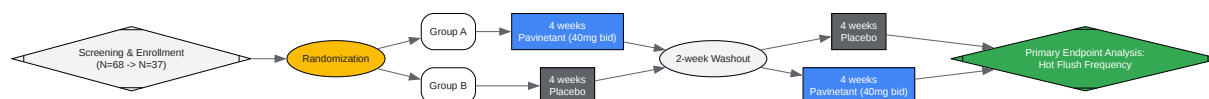
Signaling Pathway and Discontinuation Rationale



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Caption: Mechanism of action of **Pavinetant** and the rationale for its clinical trial discontinuation.

Experimental Workflow of the Phase 2 Crossover Trial



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Caption: Crossover design of the Phase 2 clinical trial for **Pavinetant** in menopausal women.

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